molecular formula C11H13BrO B6236820 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene CAS No. 89682-86-0

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene

Cat. No.: B6236820
CAS No.: 89682-86-0
M. Wt: 241.1
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Description

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene: is an organic compound with the molecular formula C({11})H({13})BrO It is a derivative of tetrahydronaphthalene, featuring a bromine atom at the 5-position and a methoxy group at the 8-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalene. The process can be summarized as follows:

    Starting Material: 8-methoxy-1,2,3,4-tetrahydronaphthalene.

    Bromination: The starting material is treated with a brominating agent such as bromine (Br(_2)) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as carbon tetrachloride (CCl(_4)) or chloroform (CHCl(_3)) at a controlled temperature to ensure selective bromination at the 5-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Using large quantities of brominating agents and solvents in industrial reactors.

    Purification: The crude product is purified through recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the tetrahydronaphthalene ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of 5-substituted-8-methoxy-1,2,3,4-tetrahydronaphthalene derivatives.

    Oxidation: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene-5-carboxylic acid.

    Reduction: Formation of 8-methoxy-1,2,3,4-tetrahydronaphthalene.

Scientific Research Applications

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets. The bromine and methoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methoxy group, which may affect its reactivity and applications.

    8-methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the bromine atom, which may influence its chemical behavior and biological activity.

    5-chloro-8-methoxy-1,2,3,4-tetrahydronaphthalene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

Uniqueness

5-bromo-8-methoxy-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity patterns that are not observed in similar compounds.

Properties

CAS No.

89682-86-0

Molecular Formula

C11H13BrO

Molecular Weight

241.1

Purity

95

Origin of Product

United States

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